molecular formula C17H13ClN2O3S B2524141 Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 28831-26-7

Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No. B2524141
CAS RN: 28831-26-7
M. Wt: 360.81
InChI Key: KXNQPQUMICYHFN-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, also known as M2CQS, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. M2CQS has been found to be a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2) and has been used in various studies to investigate the role of COX-2 in inflammation and cancer. In addition, M2CQS has also been used to study the roles of other enzymes, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), in various biological processes.

Scientific Research Applications

Redox Mediators in Organic Pollutant Treatment

Research highlights the significance of enzymatic approaches utilizing redox mediators for degrading recalcitrant organic pollutants in wastewater. Enzymes like laccases and peroxidases, in combination with redox mediators, have shown enhanced efficiency in transforming tough compounds found in industrial effluents. This suggests that compounds with similar properties to Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate might play a role in environmental remediation technologies (Husain & Husain, 2007).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of various compounds, including their mechanisms of action, is critical in pharmaceutical and food science. Studies elucidating the reaction pathways in antioxidant assays, such as the ABTS/PP decolorization assay, shed light on how certain compounds can protect against oxidative stress. This information is invaluable when considering the pharmaceutical applications of complex molecules, potentially including Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate (Ilyasov et al., 2020).

Photocatalytic Oxidation of Sulfur Compounds

The photocatalytic treatment of gaseous flows contaminated with sulfur compounds like methanethiol and dimethylsulfide has been explored, with materials such as TiO2 showing promise for environmental cleaning. The relevance of this research to Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate could be in its potential application in similar photocatalytic processes, offering an innovative approach to pollution abatement (Cantau et al., 2007).

Therapeutic Potential of Sulfonamides

Given the structural complexity and potential biological activity of Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, its applications could extend into therapeutic domains, similar to sulfonamides. Sulfonamides have been explored for various therapeutic activities, highlighting the potential for structurally complex compounds to serve as bases for novel drug development (Carta et al., 2012).

properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-23-15(21)10-24-17-19-14-5-3-2-4-13(14)16(22)20(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNQPQUMICYHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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